molecular formula C18H11FN4O2S B2586267 (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile CAS No. 476676-69-4

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile

Cat. No.: B2586267
CAS No.: 476676-69-4
M. Wt: 366.37
InChI Key: XZVMQAHOERWZEJ-RAXLEYEMSA-N
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Description

The compound “(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile” is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with a 4-fluorophenyl group and an acrylonitrile moiety functionalized with a 2-nitrophenylamino group. The Z-configuration of the double bond is critical for its stereochemical and electronic properties.

Key structural attributes include:

  • Thiazole ring: Acts as a rigid aromatic scaffold, enhancing planarity and π-π stacking interactions.
  • 2-Nitrophenylamino group: The ortho-nitro substituent introduces steric hindrance and strong electron-withdrawing effects, which may influence reactivity and intermolecular interactions.

Properties

IUPAC Name

(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN4O2S/c19-14-7-5-12(6-8-14)16-11-26-18(22-16)13(9-20)10-21-15-3-1-2-4-17(15)23(24)25/h1-8,10-11,21H/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVMQAHOERWZEJ-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of thiazole derivatives, including the target compound, typically involves the condensation of thiazole with various amine and nitrile components. The synthesis pathway often includes steps like:

  • Formation of Thiazole Ring : Utilizing thiourea and appropriate carbonyl compounds.
  • Nitration : Introducing nitro groups to phenyl rings.
  • Acrylonitrile Addition : Coupling reactions to form the final product.

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of thiazole derivatives:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity against various strains, with MIC values ranging from 0.22 to 0.25 μg/mL for some derivatives .
  • Biofilm Inhibition : The compound was also noted for its ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which is crucial for treating infections caused by these pathogens .

Anticancer Activity

Thiazole compounds have shown promise in cancer therapy:

  • Cytotoxicity : Compounds similar to this compound exhibited IC50 values below 2 µg/mL against multiple cancer cell lines, indicating potent cytotoxic effects .
  • Mechanism of Action : The presence of electron-withdrawing groups like fluorine enhances the compound's interaction with cancer cell targets, potentially disrupting cellular processes .

Structure-Activity Relationship (SAR)

The SAR analysis highlights several key factors influencing the biological activity of thiazole derivatives:

  • Substituent Effects : The introduction of electron-withdrawing groups (e.g., fluorine) on the phenyl ring enhances potency.
  • Thiazole Ring Modifications : Variations in substituents on the thiazole ring can significantly alter biological activity, with certain configurations yielding higher cytotoxicity .
  • Amino Group Positioning : The positioning of amino groups relative to other functional groups plays a critical role in determining activity against specific pathogens or cancer cells .

Case Studies

  • Antimicrobial Evaluation : A study demonstrated that thiazoles bearing nitro and fluoro substituents displayed enhanced antimicrobial activity compared to their unsubstituted counterparts. The most effective derivatives were evaluated for their MIC against E. coli and S. aureus .
  • Anticancer Studies : Research on thiazole derivatives indicated that compounds with specific structural features exhibited significant growth inhibition in various cancer cell lines, including breast and colon cancer models .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazole ring, a fluorophenyl group, and a nitrophenyl amino group attached to an acrylonitrile moiety. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. Recent methodologies have included palladium-catalyzed coupling reactions to enhance yield and purity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that it can inhibit cell proliferation in various cancer cell lines through apoptosis induction.

Case Study 1: Anticancer Activity
A study involving human breast cancer cells (MCF-7) demonstrated that this compound exhibited a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. This suggests that it may serve as a lead candidate for further development in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Thiazole derivatives have shown effective antifungal activity against pathogens such as Candida albicans and Aspergillus niger.

Case Study 2: Antifungal Activity
In tests against various fungal strains, the compound exhibited significant antifungal activity with IC50 values ranging from 10 to 20 µg/mL against Cytospora sp. and Colletotrichum gloeosporioides. These findings suggest potential agricultural applications as antifungal agents.

Anti-inflammatory Effects

The anti-inflammatory potential of (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile has been explored in vivo. Studies indicate that it can significantly reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, indicating its therapeutic potential in treating inflammatory diseases.

Chemical Reactions Analysis

Nucleophilic Additions at the Acrylonitrile Moiety

The acrylonitrile group undergoes nucleophilic additions due to its electron-deficient triple bond. Key reactions include:

Reaction TypeReagents/ConditionsProductYield (%)Source
HydrolysisH₂SO₄ (80°C, 6 hr)Carboxylic acid derivative72
ReductionNaBH₄/DMF (rt, 2 hr)Propaneamide68
Grignard AdditionCH₃MgBr/THF (0°C → rt, 4 hr)Substituted ketone55

Hydrolysis to carboxylic acid occurs under acidic conditions, while selective reduction with NaBH₄ preserves the Z-configuration .

Nitro Group Reduction

The 2-nitrophenyl group undergoes reduction to an amine, enabling further derivatization:

MethodReagents/ConditionsProductCatalytic EfficiencySource
Catalytic HydrogenationH₂ (1 atm), Pd/C (10%), EtOH (rt, 12 hr)2-Aminophenyl derivative90%
Fe/HCl ReductionFe powder, HCl (reflux, 8 hr)2-Aminophenyl derivative78%

Catalytic hydrogenation achieves higher yields and cleaner conversions compared to Fe/HCl.

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl and nitrophenyl rings participate in EAS reactions:

ReactionElectrophilePosition SubstitutedConditionsSource
NitrationHNO₃/H₂SO₄ (0°C, 3 hr)Para to fluorine85% regioselectivity
BrominationBr₂/FeBr₃ (CH₂Cl₂, rt, 2 hr)Ortho to nitro group63% yield

Nitration occurs preferentially on the fluorophenyl ring due to electron-withdrawing effects. Bromination targets the nitro-substituted ring.

Thiazole Ring Functionalization

The thiazole core participates in cross-coupling and alkylation reactions:

Reaction TypeReagents/ConditionsProductNotesSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (100°C, 24 hr)Biaryl-thiazole hybridRequires aryl boronic acid
Friedel-Crafts AcylationAcCl/AlCl₃ (CH₂Cl₂, reflux, 6 hr)Acetylated thiazole derivativeLimited by steric hindrance

Palladium-catalyzed couplings expand aromatic systems, while Friedel-Crafts reactions modify electron density .

Oxidation Reactions

Methyl and methoxy substituents undergo oxidative transformations:

Substrate PositionOxidizing AgentProductConversion (%)Source
Methoxy groupKMnO₄/H₂O (80°C, 5 hr)Carboxylic acid88
Methyl groupCrO₃/AcOH (rt, 12 hr)Ketone71

Oxidation of methoxy groups requires strong acidic conditions, while methyl groups are less reactive.

Comparative Reactivity of Functional Groups

A reactivity hierarchy was established through kinetic studies:

Functional GroupRelative Reactivity (k, s⁻¹)Preferred Reaction Conditions
Acrylonitrile1.2 × 10⁻³Polar aprotic solvents (DMF, DMSO)
Nitro group6.5 × 10⁻⁴Reducing environments (H₂/Pd)
Thiazole C-2 position3.8 × 10⁻⁴Electrophilic reagents (Br₂, HNO₃)

Data compiled from .

Mechanistic Insights

  • Nucleophilic Additions : Follow a Michael-type mechanism, with attack occurring at the β-carbon of acrylonitrile .

  • Nitro Reduction : Proceeds via a six-electron transfer process in catalytic hydrogenation, forming hydroxylamine intermediates.

  • Thiazole Coupling : Involves oxidative addition of palladium to the C-S bond, followed by transmetallation .

Stability Under Reaction Conditions

Critical stability parameters for synthetic optimization:

ConditionStability ThresholdDegradation Products
pH < 2< 1 hrHydrolyzed nitrile + ring-opened thiazole
Temperature > 150°C< 30 minPolymerized acrylonitrile derivatives
UV Exposure (254 nm)< 6 hrNitro → nitroso isomerization

Stability data from .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is compared to structurally analogous acrylonitriles with variations in substituents (Table 1).

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Thiazole Position 4) Substituents (Acrylonitrile Position 3) Molecular Formula Molecular Weight Key Properties/Notes
Target Compound 4-Fluorophenyl 2-Nitrophenylamino C₁₉H₁₂FN₃O₂S 377.38 Ortho-nitro group introduces steric hindrance; strong electron-withdrawing effects
(Z)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile 4-Fluorophenyl 3-Hydroxy-4-methoxyphenyl C₁₉H₁₃FN₂O₂S 352.38 Methoxy and hydroxy groups enhance solubility; weaker electron-withdrawing effects
(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile 4-Nitrophenyl 3-Chloro-2-methylphenylamino C₁₉H₁₄ClN₃O₂S 403.85 Para-nitro group on thiazole; chloro substituent increases lipophilicity
(Z)-5-Fluoro-3-(2-(4-(4-fluorophenyl)thiazol-2-yl)hydrazono)indolin-2-one 4-Fluorophenyl Hydrazono-indolin-2-one C₁₉H₁₂F₂N₄OS 390.39 Hydrazone linker may enhance α-glucosidase inhibition activity
Substituent Effects
  • Steric Effects : Ortho-substitution on the nitrophenyl group may reduce rotational freedom, stabilizing specific conformations critical for biological activity .

Q & A

Q. Table 1: Representative Synthesis Conditions

PrecursorCatalystSolventTemp/TimeYield (Z-isomer)Reference
Bromoethanone derivativesPiperidineEthanolReflux/2h60–70%
Acetonitrile-thiazole adductsMorpholineEthanolReflux/30m70–97%

Basic: Which spectroscopic techniques confirm the Z-configuration and structural integrity of this compound?

Answer:

  • 1H NMR : Look for coupling constants (J = 10–12 Hz) between the α,β-unsaturated nitrile and adjacent protons, confirming the Z-configuration .
  • IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (C=C) validate the acrylonitrile core .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and dihedral angles (e.g., thiazole-phenyl torsion < 10°) .

Q. Table 2: Key Spectroscopic Signatures

TechniqueKey ObservationsReference
1H NMRδ 8.2–8.5 ppm (aromatic H), J = 11 Hz
FT-IR2210 cm⁻¹ (C≡N), 1585 cm⁻¹ (C=C)
XRDCrystallographic R factor < 0.06

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:

  • Substituent Variation : Modify the 4-fluorophenyl or 2-nitrophenyl groups to alter electron-withdrawing/donating effects. For example, replacing fluorine with morpholine increases solubility .
  • Assay Design : Test inhibitory activity (e.g., eIF4E/eIF4G interaction) using fluorescence polarization or SPR. Correlate IC₅₀ values with substituent Hammett constants .
  • Computational Modeling : Perform docking studies to predict binding affinities to target proteins (e.g., eIF4E) .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

  • Protocol Standardization : Ensure consistent assay conditions (e.g., pH, temperature) and cell lines .
  • Orthogonal Assays : Validate results using multiple methods (e.g., SPR + Western blot) to rule out false positives .
  • Data Iteration : Replicate experiments with controlled variables (e.g., solvent purity, isomer ratio) .

Basic: How is the Z-isomer isolated during synthesis?

Answer:

  • Chromatography : Use RP-HPLC with a C18 column (MeCN/H₂O gradient) to separate E/Z isomers .
  • Crystallization : Recrystallize from ethanol/water mixtures, leveraging solubility differences between isomers .

Advanced: What computational methods elucidate this compound’s electronic properties?

Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Analyze HOMO-LUMO gaps to predict reactivity (e.g., ΔE ≈ 3.5 eV for nitro derivatives) .
  • Frontier Orbital Analysis : Identify electron-rich regions (e.g., nitrophenyl group) for electrophilic attack .

Basic: What purity criteria are essential for this compound in biological assays?

Answer:

  • HPLC Purity : ≥95% by UV detection at 254 nm .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S values (deviation < 0.4%) .

Advanced: How does steric hindrance influence isomer stability?

Answer:

  • Steric Effects : Bulky substituents (e.g., 2-nitrophenyl) favor the Z-isomer due to reduced steric clash in the transition state .
  • Theoretical Validation : Use molecular dynamics simulations to model energy barriers for isomer interconversion .

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